N-(3,5-dimethoxyphenyl)-1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
N-(3,5-dimethoxyphenyl)-1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted with a methyl group at position 3. The carboxamide group at position 4 is linked to a 3,5-dimethoxyphenyl moiety, while the 1-position of the triazole ring is substituted with a 2-ethoxyphenyl group.
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-1-(2-ethoxyphenyl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4/c1-5-28-18-9-7-6-8-17(18)24-13(2)19(22-23-24)20(25)21-14-10-15(26-3)12-16(11-14)27-4/h6-12H,5H2,1-4H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMAIEBSPUJJBEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=C(N=N2)C(=O)NC3=CC(=CC(=C3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethoxyphenyl)-1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, which has garnered interest for its potential biological activities. This article explores its biological activity, focusing on its anticancer and antimicrobial properties, along with relevant research findings and case studies.
- Molecular Formula : C24H26N6O5
- Molecular Weight : 478.51 g/mol
- CAS Number : Not available in current literature
The compound's structure includes a triazole ring, which is known for contributing to various biological activities, including anticancer and antimicrobial effects.
Anticancer Activity
Recent studies have demonstrated that triazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Synthesis and Evaluation : A study synthesized several 1,2,3-triazole derivatives and evaluated their anticancer activities. Among them, compounds showed IC50 values ranging from 1.1 μM to 4.24 μM against MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) cell lines, indicating potent cytotoxicity compared to standard drugs like doxorubicin and 5-fluorouracil .
Table 1: Anticancer Activity of Triazole Derivatives
| Compound | Cell Line | IC50 (μM) | Comparison Drug | IC50 (μM) |
|---|---|---|---|---|
| Compound A | MCF-7 | 1.1 | Doxorubicin | 5.23 |
| Compound B | HCT-116 | 2.6 | 5-Fluorouracil | 4.50 |
| Compound C | HepG2 | 1.4 | Doxorubicin | 4.17 |
The mechanism through which these compounds exert their anticancer effects often involves the inhibition of key enzymes such as thymidylate synthase (TS). Inhibition of TS is crucial for limiting DNA synthesis in rapidly dividing cancer cells . Molecular docking studies have supported these findings by demonstrating favorable binding interactions between the compounds and the target enzymes.
Antimicrobial Activity
In addition to anticancer properties, triazole derivatives have shown promising antimicrobial activity. For example:
- Compounds were tested against bacteria such as Escherichia coli and Staphylococcus aureus, with some derivatives exhibiting significant inhibition rates .
Table 2: Antimicrobial Activity of Selected Triazole Derivatives
| Compound | Bacteria | Inhibition Zone (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 18 |
| Compound C | E. coli | 12 |
Case Study: Synthesis of Triazole Derivatives
A recent study synthesized a series of triazole tethered compounds that were screened for both anticancer and antimicrobial activities. The results indicated that modifications in the phenyl rings significantly affected biological activity:
- Findings : The presence of electron-donating groups enhanced anticancer activity while maintaining low toxicity profiles in normal cell lines .
Case Study: Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of triazole derivatives to various biological targets:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare the target compound with its closest structural analogs, focusing on substituent effects, physicochemical properties, and synthetic yields.
Table 1: Comparative Analysis of Triazole and Pyrazole Carboxamide Derivatives
*Estimated based on analogs.
Key Observations:
Substituent Effects on Physicochemical Properties: Halogen vs. Alkoxy Groups: Chlorinated analogs (e.g., 3b, 3e) exhibit higher melting points (171–174°C) compared to non-halogenated derivatives (e.g., 3a: 133–135°C), likely due to increased molecular rigidity and halogen-mediated intermolecular interactions . The target compound’s ethoxy and methoxy groups may reduce melting points relative to chlorinated analogs but enhance solubility in polar solvents.
Synthetic Yields :
- Yields for pyrazole carboxamides in range from 62% to 71%, with chloro-substituted derivatives (e.g., 3b, 3e) showing consistent yields (~68%). The target compound’s synthesis would likely follow similar coupling protocols, but the absence of electron-withdrawing groups (e.g., Cl, Br) might require optimization for comparable efficiency .
Spectral Characteristics :
- NMR Trends : Aromatic proton signals in analogs (e.g., δ 7.21–8.12 in 3a–3e) reflect substituent-induced deshielding. The target compound’s 3,5-dimethoxy and 2-ethoxy groups would produce distinct splitting patterns in the aromatic region.
- Mass Spectrometry : All analogs show clear [M+H]+ peaks (e.g., 403.1 for 3a), suggesting reliable MS characterization for the target compound .
Biological Implications :
- While biological data are absent in the evidence, methoxy and ethoxy groups are associated with improved membrane permeability and metabolic stability compared to halogens. Conversely, bromo substituents (as in E141-0937) may enhance target binding via halogen bonding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
